molecular formula C32H34O B14186220 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene CAS No. 850444-01-8

9-{[4-(Decyloxy)phenyl]ethynyl}anthracene

Cat. No.: B14186220
CAS No.: 850444-01-8
M. Wt: 434.6 g/mol
InChI Key: IRZKINQUGLLFCI-UHFFFAOYSA-N
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Description

9-{[4-(Decyloxy)phenyl]ethynyl}anthracene is an anthracene-based derivative known for its unique photophysical and electrochemical properties.

Preparation Methods

The synthesis of 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene typically involves the Sonogashira cross-coupling reaction. This method uses 9-bromoanthracene and 4-(decyloxy)phenylacetylene as starting materials. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine . The reaction conditions usually involve refluxing the mixture in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

9-{[4-(Decyloxy)phenyl]ethynyl}anthracene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene involves its ability to absorb light and undergo electronic transitions. The compound’s anthracene core allows for efficient π-π* transitions, while the ethynyl and decyloxy substituents modulate its electronic properties. These transitions are crucial for its applications in OLEDs and photovoltaics, where the compound acts as an efficient emitter or absorber of light .

Comparison with Similar Compounds

Similar compounds to 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene include:

This compound stands out due to its unique combination of high thermal stability, solubility, and photophysical properties, making it a versatile compound for various scientific applications.

Properties

CAS No.

850444-01-8

Molecular Formula

C32H34O

Molecular Weight

434.6 g/mol

IUPAC Name

9-[2-(4-decoxyphenyl)ethynyl]anthracene

InChI

InChI=1S/C32H34O/c1-2-3-4-5-6-7-8-13-24-33-29-21-18-26(19-22-29)20-23-32-30-16-11-9-14-27(30)25-28-15-10-12-17-31(28)32/h9-12,14-19,21-22,25H,2-8,13,24H2,1H3

InChI Key

IRZKINQUGLLFCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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